Izorlisib

Catalog No.
S548364
CAS No.
1007207-67-1
M.F
C15H19N7O3S
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Izorlisib

CAS Number

1007207-67-1

Product Name

Izorlisib

IUPAC Name

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

Molecular Formula

C15H19N7O3S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)

InChI Key

JEGHXKRHKHPBJD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

CH5132799; CH-5132799; CH 5132799; PA-799; PA799; PA-799.

Canonical SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

The exact mass of the compound 5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine is 377.12701 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Izorlisib (CAS: 1007207-67-1), also known as CH5132799 or MEN1611, is an orally bioavailable, selective class I phosphoinositide 3-kinase (PI3K) inhibitor with a distinct preference for the PI3Kα isoform. Unlike early-generation pan-PI3K inhibitors that indiscriminately target multiple isoforms, Izorlisib demonstrates an IC50 of 14 nM against wild-type PI3Kα while exhibiting significantly reduced activity against PI3Kβ, PI3Kγ, and PI3Kδ, as well as class II/III PI3Ks and mTOR [1]. In procurement and assay design, Izorlisib is primarily utilized as a highly specific chemical probe for PIK3CA-mutated models, offering a cleaner pharmacological profile and avoiding the off-target toxicities and feedback loop activations commonly associated with broader kinase inhibitors [2].

Substituting Izorlisib with broad-spectrum pan-PI3K inhibitors (e.g., Buparlisib, Pictilisib) or mTORC1 inhibitors (e.g., Everolimus) fundamentally alters assay outcomes and cellular responses. Pan-PI3K inhibitors frequently induce off-target cytotoxicity, particularly in hematopoietic lineages due to PI3Kδ inhibition, confounding the analysis of solid tumor models[1]. Furthermore, the use of mTORC1 inhibitors triggers a well-documented negative feedback loop that paradoxically hyperactivates Akt, leading to artificial resistance in long-term cultures [2]. Izorlisib bypasses these issues by sparing the δ-isoform and maintaining sustained suppression of the PI3K/Akt axis without triggering compensatory Akt phosphorylation, making it non-interchangeable for precise mechanistic or combination therapy studies [2].

Isoform Selectivity and PI3Kδ-Sparing Cytotoxicity Profile

Izorlisib demonstrates a highly favorable PI3Kα-to-PI3Kδ selectivity profile compared to other clinical-stage inhibitors like Taselisib. In comparative viability assays, the IC50 ratio between normal B cells (p110δ-dependent) and T47D breast cancer cells (p110α-dependent) was 4.89 for Izorlisib, indicating a strong sparing of healthy B cells. In contrast, Taselisib yielded a ratio of 0.79, demonstrating equal or greater toxicity to healthy B cells [1].

Evidence DimensionCytotoxicity ratio (IC50 normal B cells / IC50 T47D cancer cells)
Target Compound DataIzorlisib ratio = 4.89 (spares healthy B cells)
Comparator Or BaselineTaselisib ratio = 0.79 (toxic to healthy B cells)
Quantified Difference>6-fold improved therapeutic window / selectivity ratio for PI3Kα over PI3Kδ
ConditionsIn vitro cell viability assays comparing healthy donor B cells vs PIK3CA-mutant T47D cells

Procurement of Izorlisib is critical for in vitro and in vivo assays where isolating PI3Kα-specific effects without confounding hematopoietic (B-cell) toxicity is required.

Preferential Affinity for Oncogenic PIK3CA Mutants

While Izorlisib is a potent inhibitor of wild-type PI3Kα (IC50 = 14 nM), it exhibits an even higher affinity for clinically relevant oncogenic mutants. In cell-free kinase assays, Izorlisib demonstrated IC50 values of 6.7 nM against E542K and E545K mutants, and 5.6 nM against the H1047R mutant [1]. This represents a ~2.5-fold increase in potency against mutant forms compared to the wild-type baseline, a distinct advantage over non-mutant-selective pan-inhibitors.

Evidence DimensionKinase inhibitory potency (IC50)
Target Compound Data5.6 - 6.7 nM (against PIK3CA mutants E542K, E545K, H1047R)
Comparator Or Baseline14 nM (against wild-type PI3Kα)
Quantified Difference~2.5-fold higher potency against oncogenic mutants
ConditionsCell-free in vitro kinase assays

Makes Izorlisib the preferred positive control and baseline inhibitor for screening panels specifically designed to target PIK3CA-mutated cancer lines.

Avoidance of Akt Hyperactivation Feedback Loops

A major limitation of utilizing mTORC1 inhibitors like Everolimus in PI3K pathway modeling is the abrogation of the negative feedback loop, which results in a paradoxical enhancement of Akt phosphorylation. Izorlisib effectively suppresses various downstream effectors, including Akt, FoxO1, S6K, and 4E-BP1, without inducing this compensatory Akt hyperactivation [1]. In xenograft models, Izorlisib successfully induced dose-dependent regression of tumors that had regrown after long-term Everolimus treatment[1].

Evidence DimensionDownstream pathway suppression (Akt phosphorylation)
Target Compound DataIzorlisib completely suppresses Akt and S6K phosphorylation
Comparator Or BaselineEverolimus enhances Akt phosphorylation while inhibiting S6K
Quantified DifferenceDivergent pathway response (suppression vs. paradoxical activation of Akt)
ConditionsBT-474 breast cancer cells and in vivo xenograft models post-mTOR inhibitor treatment

Buyers modeling long-term pathway inhibition or drug-resistance mechanisms must select Izorlisib to avoid the artefactual Akt activation caused by mTORC1 inhibitors.

Targeted Degradation of the p110α Protein

Beyond competitive kinase inhibition, Izorlisib differentiates itself from other PI3Kα inhibitors like Alpelisib by actively modulating target protein stability. In PIK3CA-mutated breast cancer cell lines (e.g., harboring H1047R or E545K), treatment with Izorlisib induces the dose-dependent degradation of the p110α protein itself[1]. Alpelisib, under identical conditions, functions primarily as a kinase inhibitor without triggering p110α degradation [1].

Evidence Dimensionp110α protein stability/degradation
Target Compound DataIzorlisib induces dose-dependent degradation of mutant p110α
Comparator Or BaselineAlpelisib does not induce p110α degradation
Quantified DifferenceMechanistic divergence (Inhibition + Degradation vs. Inhibition alone)
ConditionsPIK3CA-mutated breast cancer cell lines (in vitro Western blot analysis)

Provides a critical dual-mechanism reference standard for researchers developing targeted protein degraders (PROTACs) or studying kinase stability.

PIK3CA-Mutant High-Throughput Screening (HTS) Panels

Due to its ~2.5-fold higher potency against E542K, E545K, and H1047R mutants compared to wild-type PI3Kα, Izorlisib is the optimal positive control for validating mutant-specific drug discovery assays [1].

In Vitro Modeling of mTOR-Inhibitor Resistance

Izorlisib's ability to suppress the PI3K/Akt pathway without triggering the Akt hyperactivation feedback loop makes it an essential compound for rescuing cell lines or xenografts that have developed resistance to rapalogs (e.g., Everolimus) [1].

Targeted Protein Degradation (PROTAC) Benchmarking

Because Izorlisib inherently induces the degradation of the mutant p110α protein—unlike Alpelisib—it serves as a critical small-molecule baseline for evaluating novel PI3Kα-targeting PROTACs or molecular glues [2].

Solid Tumor Assays Requiring Hematopoietic Sparing

In co-culture systems or in vivo models where immune cell viability must be preserved, Izorlisib's high PI3Kα/PI3Kδ selectivity ratio prevents the off-target B-cell toxicity typically seen with pan-PI3K inhibitors or δ-targeting agents like Taselisib and Idelalisib [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

377.12700867 Da

Monoisotopic Mass

377.12700867 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JCL936W835

Wikipedia

Ch-5132799

Dates

Last modified: 08-15-2023
1: Correction: First-in-Human Study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics, and Pharmacodynamics, in Patients with Metastatic Cancer. Clin Cancer Res. 2015 Feb 1;21(3):660. doi: 10.1158/1078-0432.CCR-14-3188. PubMed PMID: 25646183.
2: Blagden S, Omlin A, Josephs D, Stavraka C, Zivi A, Pinato DJ, Anthoney A, Decordova S, Swales K, Riisnaes R, Pope L, Noguchi K, Shiokawa R, Inatani M, Prince J, Jones K, Twelves C, Spicer J, Banerji U. First-in-human study of CH5132799, an oral class I PI3K inhibitor, studying toxicity, pharmacokinetics, and pharmacodynamics, in patients with metastatic cancer. Clin Cancer Res. 2014 Dec 1;20(23):5908-17. doi: 10.1158/1078-0432.CCR-14-1315. Epub 2014 Sep 17. Erratum in: Clin Cancer Res. 2015 Feb 1;21(3):660. Olmin, Aurelius [corrected to Omlin, Aurelius]. PubMed PMID: 25231405; PubMed Central PMCID: PMC4254850.
3: Tanaka H, Yoshida M, Tanimura H, Fujii T, Sakata K, Tachibana Y, Ohwada J, Ebiike H, Kuramoto S, Morita K, Yoshimura Y, Yamazaki T, Ishii N, Kondoh O, Aoki Y. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations. Clin Cancer Res. 2011 May 15;17(10):3272-81. doi: 10.1158/1078-0432.CCR-10-2882. Epub 2011 May 10. PubMed PMID: 21558396.
4: Ohwada J, Ebiike H, Kawada H, Tsukazaki M, Nakamura M, Miyazaki T, Morikami K, Yoshinari K, Yoshida M, Kondoh O, Kuramoto S, Ogawa K, Aoki Y, Shimma N. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. Bioorg Med Chem Lett. 2011 Mar 15;21(6):1767-72. doi: 10.1016/j.bmcl.2011.01.065. Epub 2011 Jan 22. PubMed PMID: 21316229.

Explore Compound Types